(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester
CAS No.:
Cat. No.: VC13756802
Molecular Formula: C11H23NO2
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO2 |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | tert-butyl (4S)-4-amino-5-methylhexanoate |
| Standard InChI | InChI=1S/C11H23NO2/c1-8(2)9(12)6-7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1 |
| Standard InChI Key | IFUQNJXMUYZDAJ-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)[C@H](CCC(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(CCC(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(CCC(=O)OC(C)(C)C)N |
Introduction
Molecular Structure and Chemical Identity
(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester (IUPAC name: tert-butyl (4S)-4-amino-5-methylhexanoate) is characterized by the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol. The compound features a stereogenic center at the C4 position, conferring its (S)-configuration, which is critical for its biological and synthetic relevance. Key structural attributes include:
-
Backbone: A six-carbon chain with a methyl branch at C5 and an amino group at C4.
-
Protecting group: A tert-butyl ester moiety at the carboxyl terminus, enhancing solubility and stability during synthetic processes .
The isomeric SMILES notation (CC(C)C@HN) and InChIKey (IFUQNJXMUYZDAJ-VIFPVBQESA-N) provide unambiguous representations of its stereochemistry.
Synthesis and Manufacturing Approaches
Enzymatic Resolution Methods
A prominent route involves enzymatic hydrolysis of racemic precursors. In the synthesis of pregabalin, (S)-4-amino-5-methyl-hexanoic acid tert-butyl ester arises via selective hydrolysis using TL lipase, which differentiates enantiomers with high specificity . Key steps include:
-
Cyanohydrin Formation: Reaction of 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester with sodium cyanide to yield 2-carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester .
-
Enzymatic Hydrolysis: TL lipase catalyzes the hydrolysis of the (S)-enantiomer, forming the corresponding acid, which is subsequently converted to the tert-butyl amine salt for stabilization .
This method achieves enantiomeric excess (ee) >99.9%, with the tert-butyl ester serving as a transient protecting group to prevent racemization .
Asymmetric Synthesis via Chiral Auxiliaries
Alternative approaches employ chiral carbamates or auxiliaries. For instance, U.S. Patent US7960583B2 details the use of (S)-1-aryl-alkyl-carbamoyl groups to induce asymmetry, yielding intermediates such as (S)-4-methyl-2-[((S)-1-aryl-alkyl-carbamoyl)-methyl] pentyl carbamic acid methyl ester . The tert-butyl ester is introduced late-stage to facilitate purification and subsequent deprotection .
Physicochemical Properties and Stability
The compound’s stability is influenced by its ester and amino functionalities:
The tert-butyl group mitigates unwanted side reactions during storage and handling, making the compound suitable for multi-step syntheses .
Applications in Pharmaceutical Synthesis
Role in Pregabalin Production
(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester is a pivotal intermediate in the synthesis of pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a γ-aminobutyric acid (GABA) analog used to treat neuropathic pain and epilepsy . The synthetic pathway involves:
-
Deprotection: Removal of the tert-butyl ester via acidolysis.
-
Hydrogenation: Catalytic reduction of the nitrile group to an aminomethyl moiety .
This route benefits from the ester’s ability to preserve chirality and prevent premature cyclization .
Comparison with Analogous Esters
The non-amino derivative 5-methyl-hexanoic acid tert-butyl ester (CAS 32400-24-1) shares similar lipophilicity (LogP 3.15) but lacks biological activity due to the absence of the amino group . This underscores the criticality of the C4 amino functionality in drug intermediates .
Future Directions and Innovations
Recent advances focus on enzyme engineering to enhance the efficiency of TL lipase-mediated resolutions and the development of continuous-flow systems for large-scale production . Additionally, novel protecting groups are being explored to further streamline deprotection steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume